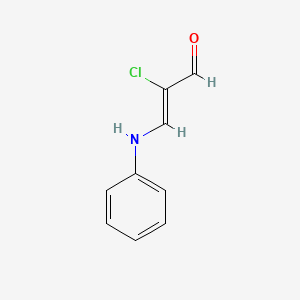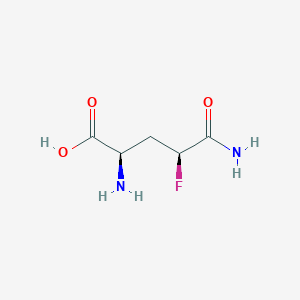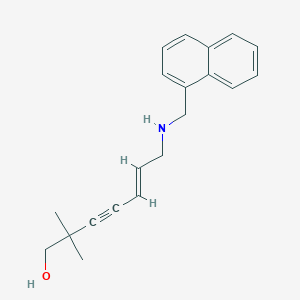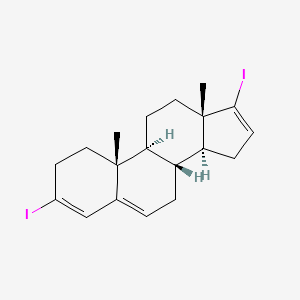
4'-C-azido-3'-deoxy-3'-fluoro-Uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4’-C-azido-3’-deoxy-3’-fluoro-Uridine involves several key steps. One common synthetic route includes the fluorination of a precursor nucleoside, followed by azidation. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and azidating agents like sodium azide (NaN3). The reactions are often carried out under controlled temperatures to ensure the stability of the intermediate compounds.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis equipment and stringent quality control measures are essential for producing this compound on an industrial scale.
化学反应分析
4’-C-azido-3’-deoxy-3’-fluoro-Uridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation Reactions: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds using oxidizing agents like pyridinium chlorochromate (PCC).
科学研究应用
4’-C-azido-3’-deoxy-3’-fluoro-Uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is employed in studies of RNA virus replication, providing insights into the mechanisms of viral RNA synthesis.
作用机制
The antiviral activity of 4’-C-azido-3’-deoxy-3’-fluoro-Uridine is primarily due to its ability to inhibit viral RNA synthesis. The compound is incorporated into the viral RNA by the viral RNA-dependent RNA polymerase, leading to chain termination and the inhibition of viral replication. This mechanism is similar to that of other nucleoside analogues used in antiviral therapy.
相似化合物的比较
4’-C-azido-3’-deoxy-3’-fluoro-Uridine can be compared with other nucleoside analogues such as:
4’-C-azido-2’-deoxy-2’-fluoro-beta-D-arabinouridine: Similar in structure but with different stereochemistry and potentially different biological activity.
4’-C-azido-3’-deoxy-3’-fluorocytidine: Another nucleoside analogue with a cytidine base instead of uridine, which may affect its antiviral properties.
4’-C-Fluoro-uridine: Lacks the azido group, which may result in different chemical reactivity and biological activity.
属性
分子式 |
C9H10FN5O5 |
|---|---|
分子量 |
287.20 g/mol |
IUPAC 名称 |
1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FN5O5/c10-6-5(18)7(20-9(6,3-16)13-14-11)15-2-1-4(17)12-8(15)19/h1-2,5-7,16,18H,3H2,(H,12,17,19)/t5-,6+,7-,9-/m1/s1 |
InChI 键 |
ISWXDJFQYOARQG-JVZYCSMKSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])F)O |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)(CO)N=[N+]=[N-])F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


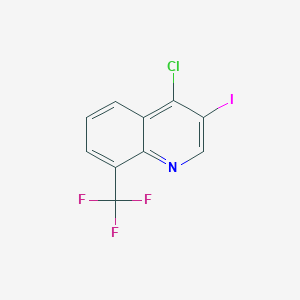
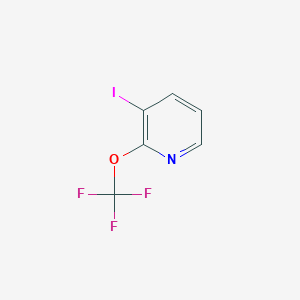
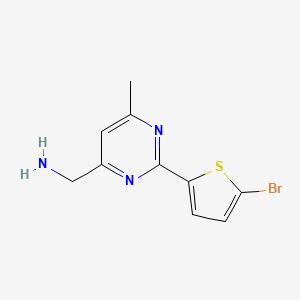
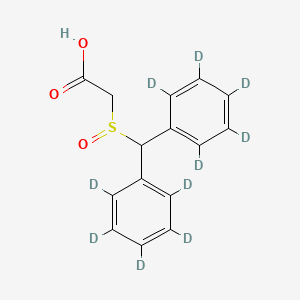
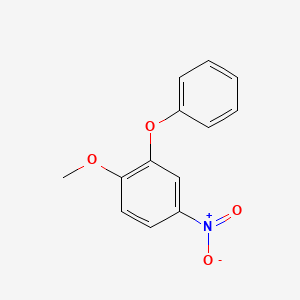
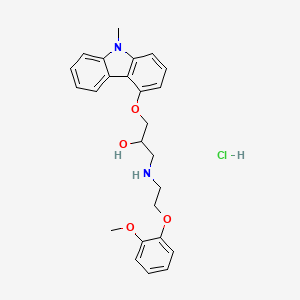
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
